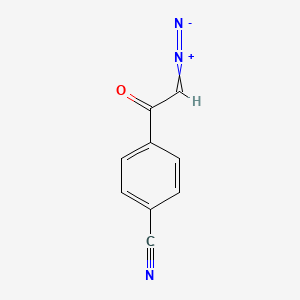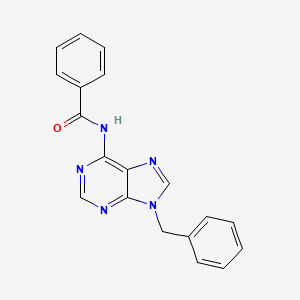
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxido group, leading to different functionalized imidazole derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole involves its interaction with specific molecular targets. The oxido group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1,3-Diazole: Known for its broad range of chemical and biological properties.
4-Phenyl-1H-imidazole: Another imidazole derivative with significant biological activities.
2-Methyl-4-phenyl-imidazole: Similar in structure but with different substituents, leading to varied applications.
Uniqueness: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole stands out due to its specific substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
58099-81-3 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3 |
Clé InChI |
CAIORSUOYPRKLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)





![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)

